2-(4-Chloro-3-methylphenoxy)propanoic acid

Description

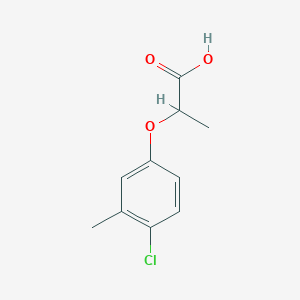

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloro-3-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKJHOSTQZAYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998915 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-54-8 | |

| Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Structure Activity Relationships Sar in Phenoxypropanoic Acid Derivatives

Influence of Halogenation and Alkyl Substitution Patterns on Bioactivity within the Phenoxy Ring

The identity and position of substituents on the phenoxy ring are paramount for herbicidal activity. For phenoxyalkanoic acids, the presence of a chlorine atom at the C4 (para) position of the phenyl ring is a common and critical feature for high bioactivity. usda.gov This substitution is believed to play a significant role in the molecule's ability to bind effectively within the auxin receptor pocket.

The herbicidal activity of these compounds is generally directed towards dicotyledonous (broadleaf) plants, while monocotyledonous species like cereals remain relatively unaffected, providing the basis for their selective use in agriculture. mdpi.com

Interactive Data Table: Comparison of Phenoxy Ring Substitution Patterns

| Compound Name | Ring Position 2 | Ring Position 3 | Ring Position 4 | General Activity Note |

| 2-(4-Chloro-3-methylphenoxy)propanoic acid | H | CH₃ | Cl | Active Herbicide |

| Mecoprop (B166265) (MCPP) | CH₃ | H | Cl | Widely used active herbicide |

| MCPA (acetic acid analogue) | CH₃ | H | Cl | Widely used active herbicide |

| 2,4-D (acetic acid analogue) | Cl | H | Cl | Widely used active herbicide |

| 4-CPA (acetic acid analogue) | H | H | Cl | Active, but shows lower binding affinity to transporters than 2,4-D |

Role of the α-Position Substituent on the Propanoic Acid Chain in Modulating Activity

The transition from a phenoxyacetic acid (e.g., MCPA) to a phenoxypropanoic acid introduces a methyl group at the alpha (α) position of the carboxylic acid side chain. This α-methyl group serves two critical functions in modulating biological activity.

Firstly, its presence creates a chiral center, leading to the existence of stereoisomers (enantiomers), which, as discussed in the next section, is a pivotal determinant of bioactivity.

Secondly, the α-methyl group itself influences the binding affinity of the molecule to its target receptor. Comparative studies have shown that phenoxypropanoic acids like mecoprop and dichlorprop exhibit significantly higher binding to the TIR1 auxin receptor compared to their corresponding phenoxyacetic acid counterparts, 2,4-D and MCPA. nih.gov This suggests that the steric bulk or electronic contribution of the α-methyl group provides a more favorable interaction within the binding pocket of the receptor, enhancing the molecule's potency. The additional methyl group in mecoprop has also been shown to stabilize the molecule against photodegradation compared to MCPA. mdpi.com

Stereochemical Determinants of Biological Potency and Selectivity, particularly for Chiral Centers

The introduction of the α-methyl group on the propanoic acid chain makes this compound a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: the (R)-enantiomer and the (S)-enantiomer. It is a well-established principle in pharmacology and agrochemistry that different enantiomers of a chiral compound can have vastly different biological activities.

In the case of mecoprop and other phenoxypropanoic acids, the herbicidal activity is almost exclusively associated with the (R)-(+)-enantiomer. mdpi.comresearchgate.net The inactive (S)-(-)-enantiomer does not contribute to the desired herbicidal effect. This enantioselectivity is now understood to occur at multiple levels. Molecular modeling and in vitro binding assays have demonstrated that the (R)-enantiomer binds preferentially to the TIR1-Aux/IAA co-receptor complex. researchgate.net Specifically, the (R) form exhibits a stronger binding affinity for the target site than the (S) form. researchgate.net

Furthermore, in vivo studies using radiolabeled compounds have shown that the active (R)-enantiomer is absorbed more readily by the plant and shows enhanced translocation to the nucleus, which is where the auxin co-receptors are located. researchgate.net Due to this understanding, modern herbicide formulations have shifted from using the racemic mixture (a 1:1 mix of both enantiomers) to products containing only the active (R)-enantiomer, often designated as "Mecoprop-P". drugdesign.org This allows for a reduction in the total amount of chemical applied to the environment while maintaining or enhancing herbicidal efficacy.

Interactive Data Table: Enantiomer Activity Profile

| Enantiomer | Common Designation | Herbicidal Activity | Receptor Binding Affinity |

| (R)-2-(4-Chloro-3-methylphenoxy)propanoic acid | Mecoprop-P | High | Preferential/Stronger |

| (S)-2-(4-Chloro-3-methylphenoxy)propanoic acid | Negligible | Weak/Non-preferential |

Spatial and Electronic Requirements for Interaction with Biological Targets, based on related phenoxy acids

The action of phenoxypropanoic acids as synthetic auxins is initiated by their binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors. nih.gov The interaction is highly specific, requiring a precise match between the herbicide's structure and the receptor's binding pocket.

Key structural requirements for effective binding include:

A Carboxylic Acid Group: This functional group is essential. It is believed to interact with key amino acid residues at the base of the receptor pocket, anchoring the molecule in the correct orientation. slideshare.net

An Aromatic Ring System: The phenoxy ring provides a necessary hydrophobic component that fits within the pocket. Docking studies suggest that the ring can form favorable π-π stacking interactions with aromatic amino acid residues, such as Phenylalanine (Phe82), within the TIR1 receptor, contributing to high-affinity binding. nih.gov

Binding affinity studies using purified receptor proteins have provided quantitative insights into these interactions. For instance, mecoprop and dichlorprop (which both possess an α-methyl group) show significantly higher binding to the TIR1 receptor clade than 2,4-D and MCPA. nih.gov Mecoprop also demonstrates higher binding to the AFB2 receptor than the other tested phenoxy-carboxylates. nih.gov This differential binding to various receptor clades may contribute to the varying weed control spectrums observed among different auxin herbicides.

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxy Acid Series

To rationalize the complex interplay of structural features and to guide the design of new, more effective herbicides, researchers employ computational methods and Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR seeks to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. ijpras.com

For phenoxy acid herbicides, a classical Hansch analysis can be applied. This approach models biological activity (log 1/C, where C is the concentration required for a specific effect) as a function of parameters that describe the molecule's hydrophobicity, electronic properties, and steric characteristics.

Key parameters in a QSAR model for this series would include:

Hydrophobicity (π or log P): This parameter describes the molecule's partitioning between an oily and an aqueous phase. A certain level of hydrophobicity is required for the herbicide to cross plant cell membranes and reach its target site.

Electronic Parameters (σ): The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. These electronic effects influence the acidity of the carboxylic group and the molecule's interaction with the receptor.

Steric Parameters (Es, STERIMOL): These parameters, such as Taft's steric parameter (Es) or Verloop's STERIMOL parameters, describe the size and shape of substituents. They are crucial for ensuring the molecule fits correctly into the confined space of the receptor's binding pocket.

A hypothetical Hansch equation for a series of phenoxypropanoic acids might take the form: log(1/C) = k₁π - k₂(π²) + k₃σ + k₄Es + k₅

In this equation, the parabolic dependence on hydrophobicity (k₁π - k₂(π²)) indicates that there is an optimal hydrophobicity for activity. The other terms quantify the contribution of electronic and steric effects. By analyzing the coefficients (k) obtained from regression analysis, researchers can determine which properties are most important for enhancing herbicidal potency, thereby guiding the synthesis of new analogues with improved efficacy. ijpras.com More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be used to model the steric and electrostatic fields around the molecules, providing a three-dimensional map of where structural modifications are likely to increase or decrease activity. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Phenoxypropanoic Acids in Environmental Matrices

Comprehensive Extraction and Sample Preparation Techniques for Complex Environmental Samples

Effective analysis of 2-(4-Chloro-3-methylphenoxy)propanoic acid begins with its efficient extraction from the environmental matrix and subsequent sample clean-up to remove interfering substances. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are classical and widely employed methods for the extraction of phenoxypropanoic acids from aqueous samples.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For acidic herbicides like this compound, the sample is typically acidified to a pH below the compound's pKa (around 3.78) to ensure it is in its non-ionized, more organic-soluble form. chemicalbook.com Common organic solvents used include diethyl ether and dichloromethane. While effective, LLE can be time-consuming, require large volumes of organic solvents, and may be prone to emulsion formation.

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and reduced sample handling. For the extraction of phenoxypropanoic acids, various sorbents can be utilized. A common approach involves using a polymeric sorbent preceded by acidification of the water sample. The acidic analytes are retained on the sorbent and then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile (B52724). This process effectively concentrates the analyte and removes many matrix interferences.

A study comparing LLE and SPE for the determination of phenoxy acids in water demonstrated the utility of both methods. thegoodscentscompany.com Another innovative approach, hollow fiber supported liquid membrane extraction, has shown high enrichment factors (400 times) and extraction efficiencies of over 91% for phenoxy acid herbicides, including MCPP, from groundwater samples. nih.gov This technique combines extraction and clean-up in a single step, with detection limits in the range of 0.3-0.6 µg/L. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS methodology has gained significant popularity for the analysis of pesticide residues in a wide variety of matrices, including soil and food products. This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is used for clean-up.

For the analysis of acidic herbicides like this compound in soil, a modified QuEChERS method has been developed. epa.gov The procedure involves extraction with a mixture of acetonitrile and methanol, followed by the addition of a QuEChERS salt kit. epa.gov After centrifugation, the supernatant is subjected to a clean-up step using a combination of anhydrous magnesium sulphate, graphitized carbon black, and aluminum oxide to remove interfering matrix components. epa.gov This method has been successfully applied for the determination of MCPP and other acidic herbicides in soil samples. epa.gov

Phase Transfer Microextraction with Simultaneous Derivatization

Phase transfer microextraction is a sample preparation technique that combines extraction, concentration, and derivatization into a single step. This method is particularly useful for polar and ionizable compounds like phenoxypropanoic acids, which often require derivatization prior to gas chromatographic analysis.

In this technique, the analyte is extracted from an aqueous phase into a small volume of an organic solvent containing a phase-transfer catalyst and a derivatizing agent. For phenoxy acid herbicides, phase transfer catalytic methylation has been successfully applied. nih.govsigmaaldrich.com The extraction can be performed from superheated water extracts of solid samples like sand and soil. nih.govsigmaaldrich.com The methylation is carried out on-line using a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or cetyltrimethylammonium bromide (CTAB) and a methylating agent like methyl iodide in a trapping solvent such as dichloromethane. nih.govsigmaaldrich.com This approach has demonstrated good recoveries, ranging from 82% to 114% for most chlorophenoxy acids in soil samples using the TBAB catalyst. nih.govsigmaaldrich.com

High-Resolution Chromatographic and Spectrometric Approaches

Following extraction and sample preparation, advanced analytical instruments are used for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, phenoxypropanoic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert them into more volatile and less polar derivatives.

Methylation is a common derivatization strategy. nih.govsigmaaldrich.com The resulting methyl esters are more amenable to GC separation. Following separation on a GC column, mass spectrometry (MS) is used for detection and quantification. MS provides high selectivity and sensitivity, allowing for the identification of the analyte based on its characteristic mass spectrum. The use of ion trap GC/MS/MS can further enhance selectivity and reduce detection limits. nih.gov

| Parameter | Value | Source |

| Derivatization Method | Phase Transfer Catalytic Methylation | nih.govsigmaaldrich.com |

| Catalyst | Tetrabutylammonium bromide (TBAB) | nih.govsigmaaldrich.com |

| Detection Limit Range (GC-FID) | 5.3-16 µg/g | nih.govsigmaaldrich.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has become the method of choice for the analysis of polar pesticides like this compound in environmental samples. UPLC utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

A significant advantage of LC-based methods is that derivatization is often not required for polar compounds. The analyte can be directly injected into the LC system. The separation is achieved on a suitable reversed-phase column.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. In MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference and allows for very low detection limits.

A UPLC-MS/MS method has been developed for the simultaneous determination of various phenoxyacetic acid herbicides and their transformation products in groundwater. nih.gov This method achieved a limit of detection for MCPP-p that is well below the European Union drinking water limit of 0.1 µg/L, with recoveries ranging from 71% to 118%. nih.gov

| Parameter | Value | Source |

| Analytical Technique | UHPLC-MS/MS | nih.gov |

| Limit of Detection (LOD) Range | 0.00008–0.0047 µg/L | nih.gov |

| Recovery Rate | 71%–118% | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing and Mixed-Mode Columns

The detection and quantification of polar, acidic herbicides like this compound in complex environmental matrices present a challenge for traditional reversed-phase High-Performance Liquid Chromatography (HPLC). Due to their ionic nature, these compounds are often poorly retained on standard C8 or C18 columns, eluting at or near the solvent front. To overcome this, specialized chromatographic techniques such as ion-pair chromatography and mixed-mode chromatography are employed to enhance retention and achieve effective separation.

Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a reversed-phase HPLC technique that introduces an ion-pairing reagent into the mobile phase. technologynetworks.comyoutube.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic alkyl chain. technologynetworks.com For an acidic compound like this compound, which exists as an anion at neutral pH, a cationic ion-pairing reagent such as a tetra-alkylammonium salt is used. youtube.com

The retention mechanism involves the ion-pairing reagent adsorbing onto the hydrophobic stationary phase, with its ionic groups oriented towards the mobile phase. This effectively creates an in-situ ion-exchange surface, which then retains the oppositely charged analyte via electrostatic interactions. youtube.com The hydrophobic portion of the analyte can also interact with the stationary phase, providing a dual retention mechanism. Key factors influencing separation in IPC include the pH of the mobile phase, which controls the ionization of the analyte, and the concentration and chain length of the ion-pairing reagent, which affect retention strength. sigmaaldrich.com While effective, IPC has drawbacks, including long column equilibration times and the potential for the ion-pairing reagents to be incompatible with mass spectrometry (MS) detection, as they can cause signal suppression. youtube.comnih.gov

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography offers a more modern and versatile alternative to IPC, particularly for MS-based methods. chromatographyonline.com MMC columns feature stationary phases that are chemically bonded with ligands possessing multiple functionalities, most commonly combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. helixchrom.comthermofisher.com This dual nature allows for the simultaneous retention of compounds with a wide range of polarities and charge states. chromatographyonline.com

For phenoxypropanoic acids, a mixed-mode column with anion-exchange or anion-exclusion properties is ideal. helixchrom.com The retention of the acidic analyte can be finely controlled by adjusting the mobile phase parameters, such as pH and ionic strength (buffer concentration), in addition to the organic solvent content. thermofisher.com Increasing the pH enhances the negative charge on the analyte, strengthening its interaction with an anion-exchange phase. Conversely, increasing the ionic strength of the mobile phase can decrease retention by competing with the analyte for the ion-exchange sites. thermofisher.com This multi-parameter control provides powerful selectivity. thermofisher.com A significant advantage of MMC is that it does not require ion-pairing reagents, leading to cleaner baselines, better MS compatibility, and simpler mobile phases. chromatographyonline.comthermofisher.com

The following table presents an example of HPLC conditions for the analysis of the related herbicide Mecoprop (B166265) (MCPP) using a mixed-mode column.

| Parameter | Condition |

| Analyte | Mecoprop (MCPP) |

| Column | Coresep 100 (Core-shell mixed-mode) |

| Dimensions | 3.0 x 100 mm |

| Mobile Phase | Gradient: Acetonitrile (ACN) from 15% to 60%; Ammonium formate (B1220265) (AmFm) buffer (pH 3.0) from 30 mM to 80 mM |

| Gradient Time | 7 minutes |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 275 nm |

| Reference | helixchrom.com |

Strategies for Chiral Resolution and Enantiomeric Ratio Determination in Environmental Samples

This compound is a chiral compound, existing as two enantiomers (R- and S-forms) which are non-superimposable mirror images. wikipedia.org It is well-established that the enantiomers of chiral herbicides can exhibit different biological activities and degradation rates in the environment. mdpi.com The herbicidally active form of mecoprop is the (R)-enantiomer, often sold as a single-enantiomer product (Mecoprop-P). cipac.orgsigmaaldrich.com Therefore, simply measuring the total concentration of the compound is insufficient for a thorough environmental risk assessment. nih.gov Enantioselective analysis is crucial to determine the enantiomeric ratio (ER) or enantiomeric fraction (EF), providing insights into the environmental fate and potential ecotoxicity of the compound. mdpi.com

The primary technique for this purpose is chiral HPLC, which can be approached through direct or indirect methods.

Direct Chiral Resolution

Direct methods involve the use of a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. Several types of CSPs are effective for resolving phenoxypropanoic acids:

Protein-Based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP), have been successfully used for the direct enantiomeric resolution of racemic Mecoprop (CMPP). nih.gov Separation is achieved through stereoselective binding interactions with the protein.

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are among the most versatile CSPs for separating a broad range of chiral compounds.

Cyclodextrin-Based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD), have proven effective as chiral selectors for separating phenoxy acid enantiomers. nih.gov

Indirect Chiral Resolution

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. For example, the amide derivatives of Mecoprop have been separated on a "Pirkle" type column, which contains a chiral ligand like N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine. nih.gov It is critical to ensure that the derivatization reaction proceeds to completion and does not cause racemization of the analyte. nih.gov

A common approach for determining the enantiomeric ratio of Mecoprop-P involves an initial HPLC analysis for total content, followed by esterification of the acid and subsequent analysis on a chiral phase HPLC system. cipac.org

The table below summarizes examples of chiral separation strategies for Mecoprop.

| Method Type | Column/Stationary Phase | Mobile Phase/Conditions | Detection | Comments | Reference |

| Direct HPLC | Enantiopac (α1-acid glycoprotein CSP) | Phosphate buffer with N,N-dimethyloctylamine as modifier | UV | Direct resolution of underivatized Mecoprop (CMPP). | nih.gov |

| Indirect HPLC | "Ionic Pirkle" (N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine CSP) | Hexane-isopropanol | UV | Separation of various amide derivatives of Mecoprop. | nih.gov |

| Indirect HPLC | Chiral phase (unspecified) | n-heptane-n-pentanol | UV at 229 nm | Used to determine the enantiomeric ratio of Mecoprop-P after esterification. | cipac.org |

Method Validation and Quality Assurance Protocols in Trace Analysis

To ensure that analytical data are reliable, accurate, and defensible, particularly for regulatory purposes, the analytical methods used for trace analysis of herbicides in environmental matrices must be rigorously validated. europa.eu Method validation demonstrates that a method is fit for its intended purpose. In the European Union, the SANTE guidelines (e.g., SANTE/11312/2021) provide a comprehensive framework for the validation of methods for pesticide residue analysis in food and feed, and its principles are widely applied to environmental samples. nih.govlynxee.consulting

Key performance characteristics that must be evaluated during method validation include:

Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte from other components in the sample matrix, such as endogenous substances or other contaminants.

Linearity and Working Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically assessed by analyzing standards at several concentration levels and evaluating the coefficient of determination (r²) of the calibration curve, which should ideally be ≥0.99. nih.gov

Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is typically determined through recovery experiments, where blank samples are spiked with a known amount of the analyte and analyzed. According to SANTE guidelines, mean recoveries should be within the range of 70-120%. nih.gov

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Reproducibility (Inter-laboratory precision) or Intermediate Precision (Intra-laboratory reproducibility): Precision under conditions where one or more factors are varied, such as different days, analysts, or equipment. For trace analysis, an RSD of ≤20% is generally considered acceptable. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov For many phenoxy herbicides in groundwater, LOQs in the range of 1-2 µg/L have been reported. nih.gov

Matrix Effects: The influence of co-extracted sample components on the analytical signal. Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification. They are assessed by comparing the response of a standard in pure solvent to that of a standard spiked into a blank matrix extract. Matrix-matched calibration is a common strategy to compensate for these effects. eurl-pesticides.eu

The following table summarizes the typical validation parameters and acceptance criteria for the trace analysis of phenoxypropanoic acids based on regulatory guidance.

| Validation Parameter | Typical Acceptance Criteria | Purpose | Reference |

| Linearity (r²) | ≥ 0.99 | To confirm a proportional response across the quantification range. | nih.gov |

| Accuracy (Recovery) | 70 - 120% | To assess the systematic error or bias of the method. | nih.gov |

| Precision (RSD) | ≤ 20% | To measure the random error of the method. | nih.gov |

| Limit of Quantification (LOQ) | Must be defined and validated. Often set at the lowest validated spike level. | To define the lower limit of reliable measurement. | nih.govnih.gov |

| Matrix Effect | Should be assessed; compensated for if significant (e.g., >20%). | To ensure quantification is not biased by the sample matrix. | eurl-pesticides.eu |

Agricultural and Horticultural Research Applications of Phenoxypropanoic Acid Derivatives

Selective Herbicide Efficacy and Application in Crop Protection and Turf Management

2-(4-Chloro-3-methylphenoxy)propanoic acid, specifically its active isomer Mecoprop-P, is a well-established selective, systemic herbicide used for the post-emergence control of broadleaf weeds. herts.ac.uk Its selectivity allows it to target weeds while leaving grasses and other desirable plants unharmed, which is crucial in both agricultural and turfgrass settings. chemneo.com This characteristic makes it a valuable tool in the management of lawns, sports fields, golf courses, and in cereal crops such as wheat, barley, and oats. herts.ac.uknovaturf.calovelandproducts.caojcompagnie.com

The efficacy of Mecoprop-P extends to a wide range of common and difficult-to-control broadleaf weeds. Research has demonstrated its effectiveness against both annual and perennial weeds. ojcompagnie.comtlhort.com One of its key strengths is its ability to control certain weeds that are resistant to other common herbicides. For instance, it is particularly effective against chickweed and clovers and can be safely used on sensitive turfgrasses like bentgrass, which may be damaged by other phenoxy herbicides. wordpress.comregulations.gov

The following table details some of the key applications and weed species controlled by this compound.

| Example Applications | Lawns, Sports Fields, Golf Courses, Fairways, Cereals (Wheat, Barley, Oats, Triticale) herts.ac.ukojcompagnie.com |

| Example Grasses Treated | Red Fescue, Bluegrasses, Bent grasses, Rye grasses lovelandproducts.ca |

| Susceptible Weeds | Common Chickweed (Stellaria media), Mouse-ear Chickweed (Cerastium vulgatum), Clovers (Trifolium spp.), Plantains (Plantago sp.), Ground Ivy, Cleavers, Knotweed herts.ac.ukwordpress.comnovaturf.caojcompagnie.com |

| Moderately Susceptible Weeds | Buttercup (Ranunculus spp.), Black Medic novaturf.caojcompagnie.com |

Research into Optimized Formulations and Delivery Systems for Agricultural Use

To enhance the effectiveness and application of phenoxypropanoic acid derivatives, significant research has been dedicated to optimizing their formulations and delivery systems. Standard formulations of this compound are typically liquid concentrates, often utilizing potassium or dimethylammonium salts. herts.ac.ukojcompagnie.com It is also commonly incorporated into granular "weed and feed" products that combine the herbicide with fertilizer for simultaneous application, particularly in turf management. regulations.govmt.govnih.gov

Modern research focuses on advanced delivery systems to improve performance and sustainability. These include:

Controlled-Release Formulations (CRFs): These systems are designed to release the active ingredient gradually over an extended period. nih.gov This approach helps maintain an effective concentration of the herbicide in the target zone, potentially reducing the total amount of chemical needed and minimizing environmental runoff. nih.gov Materials investigated for CRFs include polymers, nano-bentonite, and porous siliceous materials like mesoporous silica nanoparticles. nih.gov

Nano-Delivery Systems: The application of nanotechnology in agriculture has led to the development of nano-formulations such as nanocapsules, nanoemulsions, and nanospheres. nih.gov These systems can improve the solubility and stability of herbicides and facilitate more precise targeting of weeds. mdpi.commdpi.com

Microencapsulation: This technique involves enclosing the herbicide within a protective coating. Microencapsulation can help reduce the volatility of the active ingredient and control its release, providing longer-lasting weed control.

Investigation of Synergistic Effects with Other Agrochemicals in Mixed Formulations

This compound is frequently used in combination with other herbicides to achieve a broader spectrum of weed control. mt.govwikipedia.org This practice is based on the principle of synergism, where the combined effect of two or more herbicides is greater than the sum of their individual effects. awsjournal.orgeagri.org These mixtures are highly effective because different herbicides have varying levels of activity on different weed species.

The most common synergistic partners for Mecoprop-P are other synthetic auxin herbicides such as 2,4-D, dicamba, and MCPA. wordpress.commt.govwikipedia.org A typical three-way combination of Mecoprop-P, 2,4-D, and dicamba is effective because each component targets different weeds. For example, while 2,4-D is highly effective against dandelions and plantains, Mecoprop-P provides superior control of chickweed and clovers. wordpress.com The addition of dicamba further enhances the control of tough weeds like ground ivy. wordpress.com This combined action ensures a more comprehensive weed management solution from a single application.

The following table illustrates common synergistic herbicide combinations involving this compound.

| Herbicide Component 1 | Herbicide Component 2 | Herbicide Component 3 |

| Mecoprop-P | 2,4-D | Dicamba |

| Mecoprop-P | MCPA | - |

| Mecoprop-P | 2,4-D | Carfentrazone-ethyl |

Research has also explored the synergistic activity between auxin mimics and herbicides with different modes of action, such as glyphosate. awsjournal.org Studies on other auxin herbicides have confirmed that such mixtures can lead to enhanced foliar uptake and more effective control of perennial weeds. awsjournal.org

Exploration of Phenoxypropanoic Acid Derivatives in Integrated Weed Management Systems

Integrated Weed Management (IWM) is a multifaceted approach to weed control that combines cultural, biological, and chemical methods to manage weed populations in a sustainable and economical manner. The use of phenoxypropanoic acid derivatives like this compound is an important component of many IWM programs. chemneo.comlovelandproducts.ca

The selective nature of Mecoprop-P is a key attribute for its inclusion in IWM systems. chemneo.com By targeting broadleaf weeds without harming crops or turf, it helps maintain the health and competitiveness of the desired plants, which is a fundamental principle of IWM. chemneo.com Effective weed control reduces competition for essential resources like water, nutrients, and sunlight, leading to improved crop yields and turf quality. chemneo.com

Furthermore, the use of Mecoprop-P is integral to herbicide resistance management, another critical aspect of IWM. As a Group 4 herbicide, guidelines recommend rotating its use with herbicides from different chemical groups that control the same weeds. novaturf.calovelandproducts.ca This practice, along with the use of tank mixtures with herbicides that have different modes of action, helps to delay the development of herbicide-resistant weed populations. novaturf.calovelandproducts.ca An IWM approach encourages scouting and monitoring of weed populations to ensure that chemical controls are used judiciously and only when necessary, preserving the long-term efficacy of valuable herbicides like Mecoprop-P. lovelandproducts.ca

Molecular Interactions with Biological Systems in in Vitro and Model Organism Studies

Interaction with Enzymes and Protein Targets

The ability of small molecules to interact with enzymes and other protein targets is a key determinant of their biological effects. While the primary target of Mecoprop (B166265) in plants relates to its function as a synthetic auxin, studies on related chemical structures, such as phenylpropanoic acid derivatives, have revealed interactions with various enzymes in other biological systems.

Aminopeptidases are a class of metallo-enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.gov Aminopeptidase N (APN), in particular, is a zinc-dependent metallopeptidase involved in various cellular processes, and its inhibition has been explored as a therapeutic strategy in cancer. nih.gov Phenylpropanoic acid derivatives are among the classes of compounds investigated for their potential to inhibit these enzymes. The structural features of these derivatives allow them to bind to the active site of aminopeptidases, potentially interfering with their catalytic function. nih.gov Although direct studies detailing the inhibition of aminopeptidase N by 2-(4-Chloro-3-methylphenoxy)propanoic acid are not prominent in the available literature, the broader investigation into this class of compounds suggests a potential area for further research.

Another important class of enzymes is the methionine aminopeptidases (MetAPs), which are crucial for protein maturation. nih.gov The inhibition of these enzymes is also a target for therapeutic development. The general principle of enzyme inhibition by small molecules involves the binding of the inhibitor to the enzyme's active site or an allosteric site, thereby reducing its activity. The specificity and strength of this interaction depend on the molecular structure of the compound.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern fundamental cellular activities. Certain xenobiotics can modulate these pathways by interacting with key regulatory proteins, such as nuclear receptors. Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. nih.govmdpi.comwikipedia.orgnih.govmdpi.com There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. nih.govnih.govmdpi.com

While direct studies on Mecoprop are limited, research on structurally similar compounds has demonstrated interaction with PPARs. A study on chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives, which share the chlorophenoxy propanoic acid scaffold with Mecoprop, identified potent agonistic activity for both PPARα and PPARγ. drugbank.com PPAR agonists can influence the expression of numerous target genes, leading to systemic effects on metabolism and inflammation. nih.govmdpi.com The activation of PPARs involves the ligand binding to the receptor, which then forms a heterodimer with the retinoid X receptor (RXR) to regulate gene transcription. wikipedia.org The discovery that a related chlorophenoxy propanoic acid derivative can act as a dual PPARα/γ agonist highlights a potential mechanism by which this class of compounds could influence cellular signaling pathways in mammalian systems. drugbank.com

| Receptor Subtype | Primary Tissue Expression | Key Biological Functions |

| PPARα | Liver, heart, kidney, brown adipose tissue mdpi.com | Lipid catabolism, fatty acid oxidation, anti-inflammatory responses nih.govmdpi.com |

| PPARγ | Adipose tissue, immune system mdpi.comdrugbank.com | Adipocyte differentiation, lipid storage, glucose homeostasis nih.govmdpi.com |

| PPARβ/δ | Ubiquitously expressed mdpi.com | Fatty acid oxidation, improvement of insulin resistance mdpi.com |

Stereospecificity in Molecular Binding and Receptor Recognition

This compound is a chiral molecule, existing as two stereoisomers (enantiomers): (R)-Mecoprop and (S)-Mecoprop. wikipedia.orgherts.ac.ukresearchgate.net It is well-established that the biological activity of chiral compounds can be highly stereospecific, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like receptors and enzymes.

In the case of Mecoprop, this stereospecificity is pronounced. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P. wikipedia.orgherts.ac.ukservice.gov.uk This enantiomer acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and subsequent death of susceptible broadleaf weeds. wikipedia.org The (S)-(-)-enantiomer is considered biologically inactive in this regard. nih.gov

This difference in activity is a classic example of stereospecific receptor recognition. The plant's auxin receptors have a specific three-dimensional binding site that accommodates the (R)-enantiomer, allowing it to elicit a biological response. The (S)-enantiomer, having a different spatial configuration, does not fit into this binding site correctly and therefore fails to trigger the same downstream effects.

Furthermore, microbial degradation of Mecoprop in the environment can also be enantioselective. Studies have shown that some microorganisms preferentially degrade one enantiomer over the other. For instance, the bacterium Sphingomonas herbicidovorans can degrade both enantiomers, but it metabolizes the (S)-enantiomer much more rapidly than the herbicidally active (R)-enantiomer. nih.govresearchgate.netnih.gov This differential degradation is due to the presence of specific enzymes that act on one stereoisomer more effectively than the other. nih.govresearchgate.net

| Enantiomer | Common Name | Herbicidal Activity | Microbial Degradation Example |

| (R)-(+)-isomer | Mecoprop-P wikipedia.orgherts.ac.uk | Active wikipedia.orgherts.ac.uk | Slower degradation by S. herbicidovorans nih.govresearchgate.net |

| (S)-(-)-isomer | (S)-Mecoprop nih.gov | Inactive nih.gov | Faster degradation by S. herbicidovorans nih.govresearchgate.net |

Computational Modeling for Ligand-Protein Docking and Interaction Prediction

Computational modeling has become an indispensable tool in modern chemistry and biology for predicting and analyzing the interactions between small molecules (ligands) and proteins. nih.govnih.gov Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize how a ligand might bind to a protein's active site and to estimate the strength of this interaction. nih.govnih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.govmdpi.com Molecular dynamics simulations can then be used to model the behavior of the ligand-protein complex over time, providing insights into its stability and the dynamics of the interaction. nih.gov

These methods have been applied to compounds structurally related to this compound. For example, in the study of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives that act as PPAR agonists, molecular docking and dynamics simulations were used to investigate their binding modes within the PPARα and PPARγ ligand-binding domains. drugbank.com Such studies help to explain the observed biological activity on a molecular level and can guide the design of new molecules with improved potency or selectivity. While specific, publicly available docking studies for Mecoprop with non-plant targets are not widespread, the principles and techniques are directly applicable to understanding its potential off-target interactions in various organisms.

| Computational Technique | Description | Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.govnih.gov | Identifying potential biological targets; explaining ligand-receptor interactions. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Assessing the stability of ligand-protein complexes; studying conformational changes. mdpi.com |

| Binding Free Energy Calculation | Estimates the strength of the interaction between a ligand and a protein. | Quantifying binding affinity; comparing different ligands. |

Investigation of Antimicrobial and Anti-inflammatory Potential of Hydrazide and Other Derivatives

The chemical structure of this compound, with its carboxylic acid group, provides a reactive handle for synthesizing a variety of derivatives. One important class of derivatives is hydrazides and their corresponding hydrazones, which are known to possess a wide spectrum of biological activities. mdpi.commdpi.com Numerous studies have demonstrated the antimicrobial, antifungal, and anti-inflammatory properties of various hydrazide-hydrazone compounds. mdpi.commdpi.comnih.govnih.gov

The general synthetic route involves the conversion of the carboxylic acid to an ester, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to form the hydrazide. The hydrazide can then be condensed with various aldehydes or ketones to produce a library of hydrazone derivatives. mdpi.com This molecular scaffold is valued in medicinal chemistry due to the pharmacological activity often associated with the azomethine group (-NH–N=CH-). mdpi.com

While specific research on the antimicrobial or anti-inflammatory potential of hydrazide derivatives of Mecoprop is not extensively documented, the established bioactivity of this class of compounds suggests a promising avenue for investigation. For example, various propanoic acid derivatives have been evaluated for anti-inflammatory activity, often targeting enzymes like cyclooxygenases (COX-1 and COX-2). nih.govmdpi.comresearchgate.net By chemically modifying the Mecoprop molecule to produce novel hydrazide or other derivatives, it may be possible to generate new compounds with therapeutic potential, leveraging the core phenoxypropanoic acid structure.

| Derivative Class | General Biological Activity | Potential Therapeutic Application |

| Hydrazide-Hydrazones | Antibacterial, Antifungal mdpi.commdpi.comnih.gov | Treatment of infectious diseases |

| Propanoic Acid Analogs | Anti-inflammatory nih.govmdpi.com | Management of inflammatory conditions |

| Pyrrole Derivatives | Anti-inflammatory, Immunomodulatory mdpi.com | Treatment of chronic inflammatory disorders |

Emerging Research Areas and Future Perspectives for Chlorophenoxypropanoic Acids

Design of Novel Bioactive Analogues with Enhanced Specificity and Reduced Environmental Impact

A primary goal in modern herbicide development is to maximize efficacy against target weeds while minimizing effects on non-target organisms and the broader environment. For chlorophenoxypropanoic acids, this involves the rational design of new molecules with improved properties.

A key aspect of enhancing specificity lies in understanding stereochemistry. Mecoprop (B166265) exists as a racemic mixture of two stereoisomers (enantiomers), but only the (R)-(+)-enantiomer, known as Mecoprop-P, possesses significant herbicidal activity wikipedia.org. The use of enantiopure Mecoprop-P reduces the total amount of chemical applied to the environment by eliminating the inactive (S)-(-)-enantiomer, thereby lowering the potential for off-target effects and metabolic burden on soil microorganisms wikipedia.org.

Structure-activity relationship (SAR) studies are fundamental to this design process. SAR analyses systematically modify a lead compound's structure to determine which chemical features are essential for its biological activity. By evaluating how changes to the aromatic ring, the phenoxy group, or the propanoic acid side chain affect herbicidal potency, researchers can design novel analogues. For example, studies on similar compounds have shown that even small changes, like the position of a halogen atom or the nature of the alkyl side chain, can significantly alter biological activity and selectivity nih.govnih.govmdpi.comsioc-journal.cndoi.org.

The design process for these novel analogues often incorporates computational tools, such as molecular docking. This technique simulates the interaction between a candidate herbicide molecule and its target protein in the plant, such as the auxin receptors that phenoxy herbicides mimic. By predicting the binding affinity and orientation, scientists can prioritize the synthesis of compounds that are most likely to be effective, saving time and resources.

Table 1: Key Strategies in the Design of Novel Mecoprop Analogues

| Strategy | Principle | Desired Outcome |

|---|---|---|

| Enantiomer-Specific Synthesis | Isolate or synthesize only the herbicidally active (R)-(+)-enantiomer (Mecoprop-P). | Reduced environmental load, lower application rates, minimized off-target effects. |

| Structure-Activity Relationship (SAR) Studies | Systematically modify the molecular structure to identify key pharmacophores. | Enhanced binding to the target site, increased potency, and improved selectivity against specific weed species. |

| Bioisosteric Replacement | Substitute parts of the molecule with other chemical groups that have similar physical or chemical properties. | Improved metabolic stability, altered environmental persistence, or enhanced target interaction. |

| Molecular Docking & Computational Modeling | Use computer simulations to predict the interaction between the analogue and its biological target. | Rational prioritization of synthetic targets, leading to more efficient discovery of potent and selective herbicides. |

Sustainable Synthesis Routes and Green Chemistry Principles in Production

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. The synthesis of chlorophenoxypropanoic acids is an area where these principles can be applied to create more sustainable manufacturing processes. Traditional synthesis methods often involve multi-step reactions that may use hazardous solvents and reagents, and produce significant waste google.comchemcess.com.

A major advancement in the sustainable production of Mecoprop is the use of biocatalysis. This approach uses enzymes or whole microorganisms to carry out chemical transformations with high specificity and efficiency under mild conditions nih.govmdpi.comnih.gov. For Mecoprop, biocatalysis is particularly valuable for producing the enantiopure (R)-isomer, Mecoprop-P wikipedia.org. Enzymatic methods, such as kinetic resolution using lipases or other hydrolases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired active isomer. This avoids the need for less efficient classical resolution techniques and ensures that only the active compound is included in the final product, a core tenet of waste prevention in green chemistry wikipedia.org.

Other green chemistry principles being explored include the use of safer solvents, improved energy efficiency, and designing processes with higher atom economy—meaning more of the starting materials end up in the final product. For instance, research into one-pot synthesis, where multiple reaction steps are carried out in the same reactor, can reduce the need for intermediate separation and purification steps, thereby saving energy and reducing solvent use mdpi.com.

Table 2: Application of Green Chemistry Principles to Mecoprop Synthesis

| Green Chemistry Principle | Application in Mecoprop Synthesis |

|---|---|

| Catalysis | Utilizing highly specific enzymes (biocatalysis) to produce enantiopure Mecoprop-P. |

| Atom Economy | Designing synthesis routes that maximize the incorporation of starting materials into the final product, minimizing byproducts. |

| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water or supercritical fluids. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption. |

| Waste Prevention | Focusing on enantioselective synthesis to avoid producing the inactive (S)-isomer, which is effectively a waste product. |

Advanced Bioremediation and Phytoremediation Strategies for Environmental Contamination

Despite careful application, herbicide residues can sometimes contaminate soil and water. Advanced bioremediation and phytoremediation strategies offer eco-friendly and cost-effective methods for cleaning up environments contaminated with chlorophenoxypropanoic acids.

Bioremediation relies on microorganisms like bacteria and fungi to break down contaminants. Research has shown that specific microbial consortia are capable of degrading Mecoprop, often using it as a source of carbon and energy. An important area of emerging research is the use of genetically engineered microorganisms (GEMs) to enhance this process mdpi.comprepp.innih.gov. Scientists can identify the genes responsible for the enzymes that break down Mecoprop and transfer them into robust, highly active bacteria. These engineered microbes can be designed to have enhanced degradation pathways, allowing them to clean up contaminated sites more quickly and completely than naturally occurring microbial populations nih.gov. Bioaugmentation, the process of adding these specialized microbes to a contaminated site, represents a targeted and advanced remediation strategy.

Phytoremediation uses plants to remove, degrade, or stabilize environmental contaminants mdpi.comnih.govyoutube.comyoutube.commdpi.com. For herbicides like Mecoprop in soil and water, several phytoremediation techniques are relevant:

Phytoextraction: Certain plants, known as hyperaccumulators, can absorb contaminants through their roots and store them in their shoots and leaves. The plants can then be harvested and removed from the site, effectively taking the contaminant with them mdpi.commdpi.com. Plants like sunflowers and canola have been investigated for their ability to accumulate various pollutants youtube.commdpi.com.

Rhizodegradation: This process involves the breakdown of contaminants in the soil by the microbial community living in the plant's root zone (the rhizosphere). Plant roots release exudates that can stimulate the growth and activity of microbes capable of degrading Mecoprop.

Phytostabilization: Plants can be used to immobilize contaminants in the soil, preventing them from leaching into groundwater or spreading via wind and water erosion youtube.commdpi.com.

Table 3: Comparison of Advanced Remediation Strategies for Mecoprop

| Strategy | Mechanism | Key Organisms/Components | Advantages |

|---|---|---|---|

| Bioaugmentation with GEMs | Introduction of genetically engineered microbes with enhanced degradation pathways. | Bacteria (e.g., Pseudomonas, Alcaligenes) engineered with specific catabolic genes. | High specificity, rapid degradation rates, potential for complete mineralization. |

| Phytoextraction | Plants absorb contaminants through roots and translocate them to harvestable shoots. | Hyperaccumulator plants (e.g., certain species of sunflower, Indian mustard). | Cost-effective, aesthetically pleasing, applicable to large areas with low to moderate contamination. |

| Rhizodegradation | Plant roots stimulate microbial activity in the soil, enhancing the breakdown of contaminants. | Grasses, legumes, and other plants with extensive root systems and beneficial microbial associations. | In-situ treatment, improves soil health, synergistic action between plants and microbes. |

Application of -Omics Technologies for Comprehensive Understanding of Biological Responses

The advent of "-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of how organisms respond to chemical stressors at a molecular level. These technologies are being applied to understand the complex biological responses of both target and non-target organisms to herbicides like 2-(4-Chloro-3-methylphenoxy)propanoic acid.

Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed in response to a stressor. For example, exposing a plant to Mecoprop could lead to the upregulation of genes involved in stress responses, detoxification (such as those encoding cytochrome P450s or glutathione S-transferases), and hormone signaling nih.govnih.govmdpi.commdpi.comgenscript.com. This provides a snapshot of the immediate genetic response to the herbicide.

Proteomics identifies the entire set of proteins present in an organism or community. Following herbicide exposure, proteomic analysis can identify changes in the abundance of key enzymes and structural proteins nih.govmdpi.comresearchgate.netnih.gov. In soil microbes, metaproteomics can reveal which enzymes are being produced by the community to degrade the herbicide nih.govresearchgate.net.

Metabolomics studies the complete set of small-molecule metabolites within an organism. Herbicide application can cause significant shifts in a plant's metabolic profile, such as changes in amino acids, sugars, and secondary metabolites associated with stress defense mdpi.commdpi.com. Metabolomic profiling can identify biomarkers of exposure and provide insights into the physiological disruption caused by the chemical mdpi.com.

By integrating these -omics approaches, researchers can build a comprehensive picture of the herbicide's mode of action and its unintended effects. For example, a transcriptomic study might show that genes for oxidative stress are activated, a proteomic study could confirm the increased production of antioxidant enzymes, and a metabolomic study could detect the accumulation of stress-related metabolites. This detailed understanding is crucial for developing safer herbicides and for assessing the ecological risks of existing compounds.

Development of Predictive Models for Environmental Behavior and Bioavailability

Predictive models are essential tools for assessing the environmental risk of herbicides before and after they are registered for use. These models use chemical properties and environmental data to forecast a substance's fate, transport, and potential to affect organisms.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that correlate the chemical structure of a compound with its biological activity or toxicity semanticscholar.orgnih.govnih.gov. For chlorophenoxypropanoic acids, QSAR models can be developed to predict properties like toxicity to aquatic organisms or potential for endocrine disruption based on molecular descriptors. These models allow for the rapid screening of new analogues for potential hazards without extensive animal testing, aligning with goals to reduce, refine, and replace animal studies semanticscholar.org.

Environmental fate and transport models simulate how a chemical moves and degrades in the environment. Models such as the Pesticide Root Zone Model (PRZM) and others use data on a chemical's properties (e.g., water solubility, soil sorption coefficient) and site-specific characteristics (e.g., soil type, rainfall, temperature) to predict its persistence in soil, potential to leach into groundwater, or move into surface water via runoff nih.govusda.govresearchgate.netdtic.miloregonstate.edu. These models are critical for establishing application guidelines that protect water resources.

Bioavailability models seek to predict the fraction of a chemical in the environment that is actually available for uptake by an organism. The total concentration of Mecoprop in the soil is not always a good indicator of risk, as much of it may be tightly bound to soil particles and not available to plants or microbes. Bioavailability is influenced by factors such as soil organic matter content, pH, and clay content. Predictive models that account for these factors can provide a more realistic assessment of exposure and potential ecological risk.

Table 4: Types of Predictive Models for Assessing Mecoprop

| Model Type | Purpose | Key Inputs | Key Outputs |

|---|---|---|---|

| QSAR | Predict toxicity and biological activity based on chemical structure. | Molecular descriptors (e.g., logP, electronic properties, size, shape). | Predicted toxicity endpoints (e.g., LC50), receptor binding affinity. |

| Fate and Transport | Simulate movement and degradation in soil, water, and air. | Chemical properties (half-life, solubility, Koc), environmental data (soil type, weather). | Predicted environmental concentrations (PECs) in different compartments over time. |

| Bioavailability | Estimate the fraction of the chemical that can be taken up by organisms. | Soil/sediment properties (organic carbon, pH), chemical properties. | Bioavailable concentration, predicted uptake rates. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(4-chloro-3-methylphenoxy)propanoic acid in a laboratory setting?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions, particularly for the phenoxypropanoic acid backbone. Key steps include:

- Using anhydrous solvents to avoid hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC to ensure completion of the esterification/acidification steps.

- Purification via recrystallization or column chromatography to isolate the compound from byproducts like unreacted chlorophenol derivatives .

- Safety Note : Avoid contact with strong acids (e.g., HCl, H₂SO₄) and chemically active metals (e.g., Na, Mg), as incompatibilities may generate toxic gases (e.g., hydrogen chloride) .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Quantify purity | Reverse-phase C18 column, UV detection at 254 nm |

| NMR | Structural confirmation | ¹H/¹³C NMR to verify substitution patterns |

| FT-IR | Functional group analysis | Peaks for carboxylic acid (~1700 cm⁻¹) and aryl chloride (~750 cm⁻¹) |

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular mass (Exact mass: 214.0464 g/mol) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer :

- Store in airtight, chemically resistant containers (e.g., glass or PTFE-lined) at 2–8°C in a dark, well-ventilated area.

- Avoid moisture to prevent degradation or metal corrosion (e.g., aluminum, zinc coatings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer :

- Data Analysis Framework :

Dose-Response Reevaluation : Compare studies for consistency in administered doses (e.g., mg/kg in animal models vs. in vitro IC₅₀ values).

Confounding Factors : Assess differences in solvent carriers (e.g., DMSO vs. aqueous buffers) that may alter bioavailability.

Statistical Meta-Analysis : Use tools like RevMan or R to pool data and identify heterogeneity sources (e.g., species-specific metabolism).

- In Vivo/In Vitro Correlation : Validate findings using parallel assays (e.g., Ames test for mutagenicity vs. rodent carcinogenicity studies) .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems under varying pH (4–9) and microbial activity (e.g., via ATP assays).

- Degradation Pathways :

| Pathway | Conditions | Analytical Tools |

|---|---|---|

| Photolysis | UV light (λ = 254 nm) | LC-MS for metabolite identification |

| Biodegradation | Soil inoculum from agricultural sites | GC-MS for volatile intermediates |

- Half-Life Calculation : Use first-order kinetics models with time-series sampling .

Q. How can researchers mitigate occupational exposure risks during handling of this compound?

- Methodological Answer :

- Engineering Controls :

- Local exhaust ventilation (LEV) for powder handling to limit airborne particulates.

- Use HEPA-filtered vacuums for spill cleanup (avoid dry sweeping) .

- PPE Recommendations :

| Equipment | Material | Rationale |

|---|---|---|

| Gloves | Nitrile or natural rubber | Resistant to permeation by chlorinated phenoxy compounds |

| Lab Coat | Tyvek® | Prevents skin absorption |

| Respirator | N95/P100 | Required if airborne concentrations exceed 1 mg/m³ |

- Exposure Monitoring : Conduct periodic air sampling and compare against NIOSH control banding guidelines .

Q. What mechanistic studies are needed to clarify the compound’s potential teratogenicity?

- Methodological Answer :

- In Vitro Models : Use zebrafish embryos or mammalian cell cultures (e.g., H9C2 cardiomyocytes) to assess developmental toxicity.

- Molecular Targets :

- Screen for aryl hydrocarbon receptor (AhR) activation via luciferase reporter assays.

- Evaluate oxidative stress markers (e.g., glutathione depletion, ROS levels) .

- Dose Threshold Identification : Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAEL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.